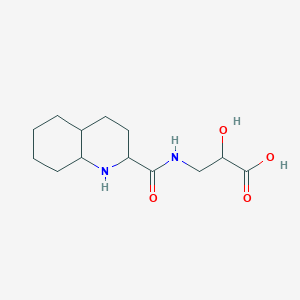
Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate, also known as EDP-420, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit significant pharmacological activity.
Mecanismo De Acción
The exact mechanism of action of Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate is not fully understood. However, it has been proposed that Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate acts by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate has also been found to reduce inflammation and pain in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate in lab experiments is its high potency and selectivity. Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate has been found to exhibit significant activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research on Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate. One potential direction is the development of Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate and the identification of its molecular targets. Additionally, further studies are needed to determine the safety and efficacy of Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate in human clinical trials.
Métodos De Síntesis
The synthesis of Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate is a complex process that involves the use of various chemical reagents and catalysts. The most commonly used method for synthesizing Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate is the reaction of 4,6-dimethyl-2-pyrrolidinone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate has also been found to possess anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-4-18-12(17)11-9(2)14-13(15-10(11)3)16-7-5-6-8-16/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNCVXBVFQEJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)





![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)